
Valopicitabine dihydrochloride
Vue d'ensemble
Description
Le dihydrochlorure de valopicitabine est un promédicament de l'analogue nucléosidique 2'-C-méthylcytidine, qui présente une activité anti-virus de l'hépatite C (VHC) significative . Après administration, le dihydrochlorure de valopicitabine est converti en 2'-C-méthylcytidine, qui est ensuite phosphorylée en sa forme active 5-triphosphate. Cette forme active inhibe l'élongation de la chaîne d'ARN viral et l'activité de l'ARN polymérase dépendante de l'ARN viral, bloquant ainsi la production et la réplication de l'ARN du VHC .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le dihydrochlorure de valopicitabine est synthétisé sous forme de dérivé 3'-O-L-valinyl ester de la 2'-C-méthylcytidine . La synthèse implique l'estérification de la 2'-C-méthylcytidine avec la L-valine dans des conditions réactionnelles spécifiques pour former le promédicament. La forme dihydrochlorure est ensuite obtenue en traitant l'ester avec de l'acide chlorhydrique .
Méthodes de production industrielle
La production industrielle du dihydrochlorure de valopicitabine suit des voies de synthèse similaires à celles décrites ci-dessus, avec une optimisation pour une production à grande échelle. Cela comprend l'utilisation de réactifs et de solvants de qualité industrielle, ainsi que des conditions réactionnelles contrôlées pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure de valopicitabine subit plusieurs réactions clés :
Hydrolyse : La liaison ester dans le dihydrochlorure de valopicitabine peut être hydrolysée pour libérer la 2'-C-méthylcytidine et la L-valine.
Phosphorylation : Une fois dans le corps, la 2'-C-méthylcytidine est phosphorylée en sa forme active 5-triphosphate.
Réactifs et conditions courants
Hydrolyse : Implique généralement des conditions acides ou basiques aqueuses.
Phosphorylation : Se produit de manière enzymatique dans le corps.
Principaux produits formés
Hydrolyse : 2'-C-méthylcytidine et L-valine.
Phosphorylation : 2'-C-méthylcytidine 5-triphosphate.
Applications de la recherche scientifique
Le dihydrochlorure de valopicitabine a été largement étudié pour son potentiel dans le traitement des infections par le virus de l'hépatite C. Il agit comme un inhibiteur de l'ARN polymérase dépendante de l'ARN, ce qui en fait un candidat prometteur pour la thérapie antivirale . De plus, sa nature de promédicament permet une meilleure biodisponibilité et une délivrance ciblée du composé actif, la 2'-C-méthylcytidine .
Mécanisme d'action
Après administration, le dihydrochlorure de valopicitabine est converti en 2'-C-méthylcytidine. Ce composé est ensuite phosphorylé en sa forme active 5-triphosphate, qui inhibe l'élongation de la chaîne d'ARN viral et l'activité de l'ARN polymérase dépendante de l'ARN viral. Cette inhibition bloque la production et la réplication de l'ARN du VHC, exerçant ainsi ses effets antiviraux .
Applications De Recherche Scientifique
Key Mechanistic Insights:
- Inhibition of HCV Polymerase : The active form of valopicitabine competes with cytidine triphosphate, disrupting the elongation of viral RNA chains .
- Broad Antiviral Activity : Besides HCV, 2'-C-methylcytidine has shown activity against other RNA viruses such as the bovine viral diarrhea virus and various flaviviruses .
Hepatitis C Virus Treatment
Valopicitabine has been evaluated in several clinical trials for its effectiveness in treating HCV:
- Phase II Trials : Initial studies focused on comparing valopicitabine to pegylated interferon in treatment-naive patients and those who had previously failed standard therapies. Notably, co-administration with pegylated interferon-alpha led to significant reductions in viral load .
- Phase III Trials : Plans for expansive phase III trials were set up for both treatment-naïve and treatment-refractory patients, aiming to establish its role in combination therapies .
Gastrointestinal Toxicity
Despite promising antiviral activity, valopicitabine was discontinued from further development due to gastrointestinal side effects and cases of pancreatitis observed during trials . This highlights the importance of balancing efficacy with safety in drug development.
Comparative Efficacy
The following table summarizes key findings from various studies regarding valopicitabine's efficacy compared to other treatments:
Case Study 1: Phase IIa Clinical Trial
In a trial involving treatment-naive patients, valopicitabine was administered alongside pegylated interferon. Results indicated a substantial decrease in HCV RNA levels after 12 weeks of treatment, showcasing its potential as part of combination therapy.
Case Study 2: Treatment-Refractory Patients
Another study examined patients who had previously failed standard pegylated interferon and ribavirin therapy. Valopicitabine demonstrated a notable reduction in viral load, although gastrointestinal side effects limited its continued use.
Mécanisme D'action
Upon administration, valopicitabine dihydrochloride is converted into 2’-C-methylcytidine. This compound is then phosphorylated into its active 5-triphosphate form, which inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity. This inhibition blocks the production and replication of HCV RNA, thereby exerting its antiviral effects .
Comparaison Avec Des Composés Similaires
Le dihydrochlorure de valopicitabine est unique en raison de sa nature de promédicament, qui améliore la biodisponibilité et la délivrance ciblée de la 2'-C-méthylcytidine. Les composés similaires incluent :
Sofosbuvir : Un autre analogue nucléotidique utilisé dans le traitement du VHC.
Ribavirine : Un analogue nucléosidique doté d'une activité antivirale à large spectre.
Remdesivir : Un analogue nucléotidique utilisé dans le traitement de diverses infections virales, y compris la COVID-19.
Le dihydrochlorure de valopicitabine se démarque par sa cible spécifique de l'ARN polymérase du VHC et sa formulation de promédicament, qui améliore ses propriétés pharmacocinétiques .
Activité Biologique
Valopicitabine dihydrochloride, a nucleoside analog and prodrug of 2'-C-methylcytidine, has been extensively studied for its antiviral properties, particularly against the Hepatitis C virus (HCV). This compound functions primarily as an inhibitor of the viral RNA-dependent RNA polymerase (NS5B), which is crucial for HCV replication. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and clinical findings.
Valopicitabine is converted into its active form, 2'-C-methylcytidine, upon administration. This metabolite inhibits HCV RNA chain elongation by competing with natural nucleotides for incorporation into the viral RNA. Key mechanisms include:
- Inhibition of NS5B Polymerase : Valopicitabine binds to the NS5B polymerase, causing chain termination during viral RNA synthesis .
- Regulation of Cellular Genes : It modulates the expression of various cellular genes involved in immune responses and cell cycle regulation, including c-myc and p53 pathways .
- Impact on Immune Response : The compound has been shown to down-regulate T-lymphocyte proliferation and interfere with interferon signaling pathways, which may affect the host's antiviral state .
Pharmacokinetics
The pharmacokinetic profile of valopicitabine indicates significant oral bioavailability:
- Bioavailability : Studies have reported oral bioavailability rates of approximately 34% in rats and 68% in humans .
- Absorption : Valopicitabine is well absorbed after oral administration, leading to effective plasma concentrations necessary for antiviral activity .
Clinical Studies and Efficacy
Valopicitabine has undergone several clinical trials to evaluate its efficacy in treating chronic HCV infections. Notable findings include:
- Phase II Trials : In trials involving treatment-naive patients, valopicitabine combined with pegylated interferon showed a significant reduction in HCV RNA levels. For instance, a 200 mg dose resulted in a comparable response rate to standard therapies .
- Safety Profile : The drug exhibited a favorable safety profile at lower doses (200 mg), with fewer gastrointestinal side effects compared to higher doses (800 mg) that led to increased adverse events .
Case Studies
Several case studies highlight the effectiveness of valopicitabine in clinical settings:
- Treatment-Naive Patients : A study reported that patients receiving valopicitabine in combination with pegylated interferon achieved sustained virologic response (SVR) rates similar to those seen with traditional therapies .
- Non-Responder Trials : In patients who had previously failed pegylated interferon and ribavirin therapy, valopicitabine demonstrated potential for re-establishing viral clearance .
Summary Table of Clinical Findings
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Phase IIa | Treatment-naive HCV | 200 mg | Comparable SVR rates to standard therapies |
Phase IIb | Peg-IFN/RBV non-responders | Variable doses | Significant reduction in HCV RNA levels |
Safety Evaluation | Healthy Volunteers | Escalating doses | Oral bioavailability of 68%, minimal side effects |
Propriétés
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHXZMAOSTXGD-DSMKLBDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640725-71-9 | |
Record name | Valopicitabine dihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640725719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VALOPICITABINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KNU786IT4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.